molecular formula C14H11N3O3S B12441251 3-nitro-N-(phenylcarbamothioyl)benzamide CAS No. 59849-17-1

3-nitro-N-(phenylcarbamothioyl)benzamide

Cat. No.: B12441251
CAS No.: 59849-17-1
M. Wt: 301.32 g/mol
InChI Key: VODZHYNDOQGWQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(phenylcarbamothioyl)benzamide typically involves the reaction between 3-nitrobenzoyl chloride and N-phenylthiourea . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-nitro-N-(phenylcarbamothioyl)benzamide involves its interaction with various molecular targets and pathways:

Properties

CAS No.

59849-17-1

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

3-nitro-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C14H11N3O3S/c18-13(10-5-4-8-12(9-10)17(19)20)16-14(21)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,18,21)

InChI Key

VODZHYNDOQGWQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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